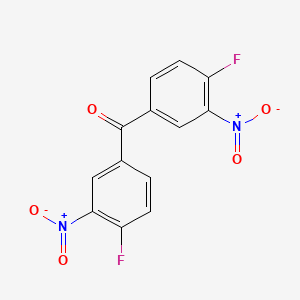

Bis(4-fluoro-3-nitrophenyl)methanone

Description

Significance within Fluorinated Aromatic Ketone Chemistry

The introduction of fluorine into aromatic ketones significantly alters their chemical and physical properties. Fluorine's high electronegativity and small size can enhance the metabolic stability of a molecule and modify its binding affinity to biological targets. In the context of aromatic ketones, fluorine substitution can influence the electrophilicity of the carbonyl carbon and the reactivity of the aromatic rings.

In Bis(4-fluoro-3-nitrophenyl)methanone, the two fluorine atoms, in conjunction with the two nitro groups, create a highly electron-deficient aromatic system. This electronic landscape is crucial for its role in nucleophilic aromatic substitution reactions, where the fluorine atoms can act as leaving groups. This reactivity is a cornerstone for the synthesis of various derivatives and polymers.

Strategic Importance in Organic Synthesis and Advanced Materials Science

This compound serves as a versatile building block in organic synthesis. The activated fluorine atoms allow for the introduction of a wide range of nucleophiles, leading to the creation of more complex molecules. Furthermore, the nitro groups can be reduced to amino groups, providing a pathway to another class of functionalized derivatives. These amino derivatives can then be used in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

In materials science, diaryl ketones are integral to the development of high-performance polymers. A related compound, 4,4′-Difluorobenzophenone, is a key monomer in the production of polyetheretherketone (PEEK), a high-temperature thermoplastic. chemicalbook.com Similarly, this compound can be envisioned as a monomer for the synthesis of polyetherketones (PEKs). The electron-withdrawing nitro groups would further enhance the reactivity of the fluorine atoms towards nucleophilic displacement, facilitating polymerization. The resulting polymers are expected to exhibit high thermal stability and specific electronic properties due to the presence of the nitro groups.

Overview of the Research Landscape for Dinitrated Diaryl Ketones

The research on dinitrated diaryl ketones has largely focused on their synthesis and their utility as precursors to other functional molecules. The two nitro groups act as powerful electron-withdrawing groups, which significantly deactivates the phenyl rings towards electrophilic attack. However, this deactivation makes the rings susceptible to nucleophilic aromatic substitution under certain conditions.

A primary reaction of these compounds involves the reduction of the nitro groups to amino groups. This transformation is a gateway to synthesizing a range of other functional molecules, including diamines that can be used as monomers for polyamides and polyimides. The carbonyl group, situated between two electron-poor aromatic systems, exhibits enhanced electrophilicity, making it more reactive towards nucleophiles compared to unsubstituted benzophenone (B1666685).

Current Research Gaps and Emerging Challenges Pertaining to the Compound

Despite its potential, there is a noticeable lack of specific research focused on this compound. Much of the available information is inferred from studies on analogous compounds.

Current Research Gaps:

Detailed Synthetic Methodologies: While general methods for the synthesis of diaryl ketones are known, specific, high-yielding, and scalable synthetic routes to this compound are not well-documented in publicly available literature.

Polymerization Studies: There is a lack of research on the use of this compound as a monomer in polymerization reactions. Detailed studies on the synthesis and characterization of polymers derived from this monomer are needed to explore their potential applications.

Physicochemical Properties: Comprehensive data on the photophysical and electronic properties of this compound is limited. Such information is crucial for its potential application in optoelectronic materials.

Biological Activity: The biological properties of this compound remain largely unexplored. Given that many fluorinated and nitrated compounds exhibit biological activity, this represents a significant area for future research.

Emerging Challenges:

Selective Functionalization: The presence of multiple reactive sites (two fluorine atoms and two nitro groups) presents a challenge for selective chemical transformations. Developing synthetic strategies to selectively modify one part of the molecule without affecting the others is a key challenge.

Process Optimization: For any potential industrial application, the development of cost-effective and environmentally benign synthetic processes is essential. This includes the use of greener solvents and catalysts.

Material Characterization: If used to create new polymers, a significant challenge will be the comprehensive characterization of these materials to understand their thermal, mechanical, and electronic properties and to identify potential applications.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-fluoro-3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F2N2O5/c14-9-3-1-7(5-11(9)16(19)20)13(18)8-2-4-10(15)12(6-8)17(21)22/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXIDTCNFSIEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596788 | |

| Record name | Bis(4-fluoro-3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73329-64-3 | |

| Record name | Bis(4-fluoro-3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Bis 4 Fluoro 3 Nitrophenyl Methanone

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to Bis(4-fluoro-3-nitrophenyl)methanone involves disconnecting the molecule at the carbon-carbonyl bonds or targeting the introduction of the functional groups onto a pre-existing benzophenone (B1666685) scaffold.

Figure 1: Retrosynthetic Analysis of this compound

graph TD

A[this compound] -->|C-C Disconnection| B{Friedel-Crafts Acylation};

A -->|Functional Group Interconversion| C{Nitration};

A -->|Functional Group Interconversion| D{Fluorination};

B --> E[4-Fluoro-3-nitrobenzoyl chloride + 1-Fluoro-2-nitrobenzene];

B --> F[1-Fluoro-2-nitrobenzene + Carbonyl Source (e.g., Phosgene)];

C --> G[Bis(4-fluorophenyl)methanone];

D --> H[Bis(3-nitrophenyl)methanone];

This flowchart illustrates potential retrosynthetic pathways, breaking down the target molecule into simpler precursors based on key reactions.

The most direct precursors for this target molecule are halogenated benzenoid compounds. A primary route involves starting with 1-fluoro-2-nitrobenzene (B31998). This precursor contains the required ortho-relationship between the fluoro and nitro substituents. The synthesis would then require a reaction to form the central carbonyl group, effectively coupling two molecules of this precursor.

Another strategy involves using a pre-functionalized benzoyl halide, such as 4-fluoro-3-nitrobenzoyl chloride, and reacting it with a second molecule of a suitable aromatic partner like 1-fluoro-2-nitrobenzene. This falls under the category of Friedel-Crafts acylation. The choice of precursors is critical, as the electronic nature of the substituents heavily influences the reactivity of the aromatic ring towards electrophilic attack.

An alternative strategy involves the nitration of a fluorinated precursor. The directing effects of substituents on an aromatic ring are paramount for achieving the desired regiochemistry. In the case of nitrating fluorobenzene (B45895), the fluorine atom acts as an ortho-, para-director. researchgate.net This is due to the interplay between its strong electron-withdrawing inductive (-I) effect, which deactivates the entire ring, and its electron-donating resonance (+R) effect, which enriches the ortho and para positions. stackexchange.com

| Substituent Effect | Influence on Nitration of Fluorobenzene |

| Inductive Effect (-I) | Fluorine is highly electronegative, withdrawing electron density from the ring and deactivating it towards electrophilic attack compared to benzene (B151609). stackexchange.com |

| Resonance Effect (+R) | Lone pairs on fluorine can be donated to the ring, stabilizing the intermediate carbocation (arenium ion) for ortho and para attack. researchgate.netstackexchange.com |

| Overall Directing | The resonance effect directs the incoming electrophile to the ortho and para positions. chegg.com |

| Reactivity | The strong -I effect dominates over the +R effect, making fluorobenzene less reactive than benzene but more reactive than other halobenzenes in electrophilic substitutions. stackexchange.com |

This table summarizes the electronic effects governing the regioselective nitration of fluorinated aromatic systems.

Introducing fluorine onto a pre-existing aromatic ketone scaffold, such as Bis(3-nitrophenyl)methanone, represents another synthetic avenue. Modern fluorination methods could potentially achieve this transformation.

Electrophilic Fluorination: This approach uses reagents like Selectfluor (F-TEDA-BF₄) that act as a source of "F⁺". Direct fluorination of aromatic C-H bonds is challenging but possible. The directing groups on the ring would determine the site of fluorination. For a precursor like Bis(3-nitrophenyl)methanone, the nitro groups would direct incoming electrophiles to the meta position relative to themselves (positions 2, 4, and 6). Position 4 (para to the carbonyl) would be a potential target.

Metal-Catalyzed C-H Fluorination: Palladium-catalyzed reactions have been developed for the direct ortho-C(sp²)–H fluorination of aromatic ketones. rsc.org This method often utilizes an oxidizing fluorinating agent and relies on the ketone's carbonyl group to direct the catalyst to the ortho position. Applying this to a dinitro-benzophenone precursor could be a viable, albeit advanced, strategy.

Nucleophilic Fluorination (SₙAr): If a suitable leaving group (e.g., -Cl, -Br) is present at the 4-position of a dinitro-dihalobenzophenone, a nucleophilic aromatic substitution reaction with a fluoride (B91410) source (e.g., KF) could be employed. The nitro group at the 3-position would strongly activate the ring for such a substitution.

Advanced Synthetic Approaches

Advanced methods focus on efficiently constructing the diaryl ketone core while navigating the electronic constraints imposed by the substituents.

The Friedel-Crafts acylation is a cornerstone reaction for synthesizing aryl ketones. masterorganicchemistry.comyoutube.com In the context of this compound, two main variants can be considered:

Acylation with an Acyl Chloride: This involves reacting 1-fluoro-2-nitrobenzene with 4-fluoro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com The acyl chloride would generate a highly electrophilic acylium ion, which would then attack the second aromatic ring. However, a significant challenge is the severe deactivation of both aromatic rings by the electron-withdrawing fluoro and nitro groups, which makes the reaction sluggish and may require harsh conditions.

Coupling with a Phosgene (B1210022) Equivalent: A more common method for symmetrical ketones involves reacting the aromatic substrate (1-fluoro-2-nitrobenzene) with a carbonyl source like phosgene (COCl₂) or a safer equivalent like triphosgene (B27547) or oxalyl chloride. organic-chemistry.orgorganic-chemistry.org The reaction with oxalyl chloride, for instance, can provide symmetrical diaryl ketones in good yields. organic-chemistry.org Again, the deactivated nature of the substrate is a major hurdle.

| Reaction | Reactants | Catalyst/Conditions | Key Challenge |

| Friedel-Crafts Acylation | 1-Fluoro-2-nitrobenzene + 4-Fluoro-3-nitrobenzoyl chloride | Lewis Acid (e.g., AlCl₃) | Strong deactivation of both aromatic rings by -NO₂ and -F groups, hindering electrophilic attack. youtube.com |

| Carbonyl Insertion | 1-Fluoro-2-nitrobenzene + Oxalyl Chloride/Phosgene | Lewis Acid (e.g., AlCl₃) | Severe deactivation of the substrate ring, requiring forcing conditions which may lead to side reactions. organic-chemistry.org |

This table outlines Friedel-Crafts strategies for the synthesis of the target compound and associated challenges.

Nucleophilic aromatic substitution (SₙAr) is a powerful strategy for synthesis when the aromatic ring is activated by potent electron-withdrawing groups. wikipedia.org The nitro groups on the target molecule make SₙAr a highly plausible synthetic tool. The general mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring bearing a good leaving group, proceeding through a stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

A hypothetical SₙAr route could involve a precursor such as Bis(3-nitro-4-chlorophenyl)methanone. The chlorine atom serves as the leaving group. The nitro group at the ortho position strongly activates this position for nucleophilic attack.

Reaction Scheme: Bis(3-nitro-4-chlorophenyl)methanone + 2 KF → this compound + 2 KCl

This reaction, known as the Halex (halogen exchange) process, would likely be performed at high temperatures in a polar aprotic solvent. The rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. youtube.com Fluoride is an effective nucleophile in many SₙAr reactions, and its use is common for introducing fluorine into activated aromatic systems. acsgcipr.org The presence of the electron-withdrawing nitro group is crucial for stabilizing the negative charge in the Meisenheimer intermediate through resonance, thereby facilitating the substitution. wikipedia.org

Palladium-Catalyzed Cross-Coupling Methods in Diaryl Ketone Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful and versatile methods for the formation of carbon-carbon bonds. nobelprize.org These reactions are widely used for the synthesis of diaryl ketones due to their high functional group tolerance and the commercial availability of a wide range of starting materials. acs.orgorganic-chemistry.org For a complex molecule such as this compound, these methods offer a direct and efficient route.

Common strategies include the Suzuki, Heck, and carbonylative coupling reactions. researchgate.netresearchgate.netresearchgate.net The Suzuki-Miyaura coupling, for instance, involves the reaction of an aryl boronic acid with an aryl halide. organic-chemistry.orgacs.org In the context of this compound, this could involve coupling 4-fluoro-3-nitrophenylboronic acid with a 4-fluoro-3-nitrophenyl halide. Another prominent method is the carbonylative Suzuki-Miyaura cross-coupling, where a carbonyl group (CO) is inserted between two aryl fragments. researchgate.netacs.org This can be achieved using carbon monoxide gas or, more recently, CO-surrogates for improved safety and handling. chemistryviews.org

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex to form an organopalladium(II) species. nobelprize.org This is followed by transmetalation, where the organic group from an organometallic reagent (like a boronic acid) is transferred to the palladium center. nobelprize.org The final step is reductive elimination, which forms the desired diaryl ketone and regenerates the Pd(0) catalyst, allowing the cycle to continue. acs.org The choice of ligands, often phosphines like PPh₃ or bidentate ligands such as dppp, is critical for stabilizing the palladium catalyst and modulating its reactivity and selectivity. chemistryviews.orgnih.govrsc.org

| Coupling Reaction | Aryl Source 1 | Aryl Source 2 | Carbonyl Source | Typical Catalyst System | Reference(s) |

| Suzuki-Miyaura Coupling | Aryl Halide | Arylboronic Acid | Acyl Chloride | Pd(OAc)₂ / PPh₃ | organic-chemistry.orgresearchgate.net |

| Carbonylative Suzuki Coupling | Aryl Halide | Arylboronic Acid | CO gas or surrogate | Pd(OAc)₂ / Ligand | acs.orgchemistryviews.org |

| Heck-Cassar-Sonogashira Coupling | Aryl Halide | Terminal Alkyne | (Post-oxidation) | Pd(0) complex | rsc.org |

| C-H Activation Coupling | Aryl Halide | Arene (via C-H activation) | Aldehyde | Pd(OAc)₂ / Picolinamide Ligand | acs.orgresearchgate.net |

Photoredox and Synergistic Catalysis in Ketone Formation

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. mdpi.comsigmaaldrich.com This approach utilizes light energy to initiate single-electron transfer (SET) processes, creating highly reactive radical intermediates under exceptionally mild conditions. sigmaaldrich.comacs.org For the synthesis of ketones, photoredox catalysis offers unique pathways that are often complementary to traditional transition-metal-catalyzed methods. nih.govnih.gov

Synergistic catalysis, which combines photoredox catalysis with another catalytic cycle such as organocatalysis or transition metal catalysis, has further expanded the synthetic toolkit. nih.govgrantome.com This dual activation strategy allows for the simultaneous activation of both the nucleophile and the electrophile, leading to new and previously unattainable transformations. nih.gov For example, the combination of enamine catalysis with palladium catalysis can facilitate the α-allylic alkylation of unactivated ketones. nih.gov In the context of forming α,α-diarylketones, a one-pot reaction involving visible light photoactivation and phosphoric acid catalysis has been developed, demonstrating the power of this approach to construct challenging chiral centers. nih.gov

The application of these methods to a substrate like this compound would require careful consideration of the electron-withdrawing nitro groups. The generation of radical intermediates via photoredox catalysis could potentially be influenced by these substituents. The photocatalysts are typically ruthenium or iridium polypyridyl complexes, which absorb visible light to reach an excited state capable of engaging in SET processes. acs.org

| Catalytic Strategy | Description | Key Intermediates | Catalyst Examples | Reference(s) |

| Photoredox Catalysis | Uses visible light to generate reactive intermediates via single-electron transfer (SET). | Radical ions, free radicals | Ru(bpy)₃²⁺, Ir(ppy)₃ | sigmaaldrich.comacs.org |

| Synergistic Catalysis | Combines two distinct catalytic cycles (e.g., photoredox and organocatalysis) to enable a single transformation. | Enamines, radical cations | Iridium photocatalyst + Chiral Lewis Acid | nih.govresearchgate.net |

| Asymmetric Photoredox | Employs chiral catalysts in a photoredox cycle to achieve enantioselective product formation. | Chiral radical complexes | Chiral Phosphoric Acid | nih.gov |

Optimization of Reaction Conditions and Yields

Influence of Solvent Systems on Reaction Efficiency

In the synthesis of diaryl ketones, a variety of solvents have been employed, and the optimal choice often depends on the specific catalytic system. For instance, in some palladium-catalyzed couplings, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are effective. acs.orgresearchgate.net In other cases, such as nickel-catalyzed cross-couplings of amides, a notable acceleration of the reaction is observed with specific solvents, highlighting a direct solvent effect on the catalytic cycle. nih.gov Studies have shown that in certain carbonylative Suzuki coupling reactions, polar solvents lead to higher reaction efficiency compared to nonpolar solvents. scribd.com Conversely, for some indium-mediated syntheses, reactions can be performed under solvent-free conditions, which aligns well with the principles of green chemistry. nih.gov

| Reaction Type | Solvent | Effect on Efficiency | Reference(s) |

| Mercuric Nitrate Oxidation | DMF | High yield (90%) | acs.org |

| Nickel-Catalyzed Negishi Coupling | Not specified | Solvent effect accelerates reaction | nih.gov |

| Carbonylative Suzuki Coupling | Water (refluxing) | High yields with specific catalyst | scribd.com |

| Carbonylative Suzuki Coupling | Polar vs. Nonpolar | Polar solvents gave higher efficiency | scribd.com |

| Grignard Coupling (Flow Chemistry) | 2-Methyltetrahydrofuran | Eco-friendly solvent, good yields | researchgate.net |

Catalyst Design and Performance in Ketone Synthesis

The performance of a catalytic system is intrinsically linked to its design, encompassing the choice of the metal center and the surrounding ligands. For the synthesis of diaryl ketones, catalyst design is paramount for achieving high yields, selectivity, and functional group tolerance.

In palladium-catalyzed reactions, the ligands play a crucial role in stabilizing the active Pd(0) species and influencing the rates of oxidative addition and reductive elimination. acs.orgrsc.org Picolinamide ligands, for example, have been shown to be key in promoting palladium-catalyzed C-H activation for ketone synthesis from aldehydes and aryl halides. acs.orgresearchgate.net Bipyridine-based ligands are effective in nickel-catalyzed reductive couplings by preventing the formation of dimeric side products. nih.gov

In the realm of photoredox and synergistic catalysis, the design focuses on both the photocatalyst and any co-catalysts. Chiral lanthanide Lewis acid catalysts have been used in conjunction with iridium photocatalysts to achieve asymmetric synthesis of β-diaryl-β-hydroxy-α-amino acetate (B1210297) derivatives. researchgate.net The combination of a photocatalyst with a nickel catalyst can enable challenging C-H functionalization reactions. sigmaaldrich.com For a complex target like this compound, a robust catalyst that tolerates both fluoro and nitro functional groups would be essential.

| Catalyst System | Key Design Feature | Application | Performance Outcome | Reference(s) |

| Palladium/Picolinamide | Picolinamide ligand | C-H activation for ketone synthesis | Good to excellent yields, high functional group tolerance | acs.orgresearchgate.net |

| [Ni(PPh₃)₂Cl₂] | Bench-stable, inexpensive precatalyst | Negishi cross-coupling of amides | High functional group tolerance, excellent chemoselectivity | nih.gov |

| Iridium Photocatalyst + Chiral Lanthanide Lewis Acid | Synergistic catalysis with chiral Lewis acid | Asymmetric synthesis of β-hydroxy-α-amino acetates | High enantioselectivity | researchgate.net |

| NiCl₂ / 4,4′-di-tert-butyl-2,2′-bipyridine | Bipyridine ligand | Reductive coupling of acid chlorides and alkyl iodides | Minimizes side products, good for hindered ketones | nih.gov |

Temperature and Pressure Control in Reaction Optimization

Pressure is a particularly important variable in reactions involving gaseous reagents, such as carbonylative couplings that use carbon monoxide (CO). The pressure of CO can influence the rate of the carbonylation step and affect the catalyst's stability and selectivity. While many procedures use atmospheric pressure of CO, organic-chemistry.org others may require elevated pressures to achieve optimal results. The development of CO surrogates has been a significant advance, allowing carbonylative reactions to proceed without the need for high-pressure CO gas cylinders. researchgate.netchemistryviews.org In flow chemistry setups, maintaining stable pressure is crucial for consistent residence times and reaction conditions. researchgate.net

| Parameter | Influence on Reaction | Example Application | Optimization Detail | Reference(s) |

| Temperature | Affects reaction rate and selectivity. High temperatures can cause decomposition. | Iodine-mediated synthesis of diaryl diketones | Increasing reaction time at 120 °C improved yield from 63% to 84%. | researchgate.net |

| Temperature | Can determine product outcome. | Continuous flow synthesis of diaryl ketones | Room temperature was found to be optimal for the specific flow procedure. | researchgate.net |

| Pressure | Critical for reactions involving gaseous reagents like CO. | Carbonylative Suzuki-Miyaura coupling | Reactions can be run under atmospheric pressure of CO. | organic-chemistry.org |

| Pressure | Not a significant factor in many solution-phase, non-gaseous reactions. | Grignard coupling in flow chemistry | Reaction run at atmospheric pressure. | researchgate.net |

Green Chemistry Principles Applied to Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of diaryl ketones, including this compound, these principles are increasingly being applied to develop more sustainable and environmentally benign methodologies.

Key areas of focus include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cross-coupling reactions are often highly atom-economical. organic-chemistry.org

Use of Safer Solvents and Reagents: This involves replacing hazardous solvents with greener alternatives, such as water or bio-based solvents like 2-methyltetrahydrofuran. scribd.comresearchgate.net Additionally, there is a drive to replace stoichiometric and often toxic metal reagents with catalytic systems. chemistryviews.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net The use of photoredox catalysis, which operates at room temperature using visible light, is a prime example of an energy-efficient approach. sigmaaldrich.com

Use of CO Surrogates: In carbonylative syntheses, replacing toxic and flammable carbon monoxide gas with safer, solid, or liquid CO surrogates like formic acid or cellulose-based sources improves operational safety. researchgate.netchemistryviews.org

Applying these principles to the synthesis of this compound would involve selecting a catalytic method that proceeds under mild conditions, utilizes a recyclable catalyst, and employs a safe solvent system, thereby minimizing the environmental impact of its production.

Solvent-Free and Eco-Friendly Methodologies

The synthesis of diaryl ketones, such as this compound, has traditionally relied on methods like the Friedel-Crafts acylation, which often employs hazardous solvents and catalysts. However, significant progress has been made in developing greener alternatives that minimize environmental impact.

Solvent-Free Approaches: A key strategy in green chemistry is the elimination of volatile organic solvents (VOCs), which are often toxic and contribute to pollution. For the synthesis of ketone structures, solvent-free reactions under thermal conditions have proven effective for certain substrates. rsc.org This approach not only reduces waste but can also lead to higher yields and simpler purification processes, sometimes requiring only filtration and recrystallization. rsc.org While a specific solvent-free synthesis of this compound has not been detailed in the literature, the principles from related syntheses, such as the reaction of o-aminobenzophenone with aryl isothiocyanates, demonstrate the potential of this methodology. rsc.org

Eco-Friendly Solvents and Catalysts: When a solvent is necessary, the focus shifts to using environmentally benign options.

Ionic Liquids: Lewis acid ionic liquids, such as those based on 1-butyl-3-methylimidazolium chloride (BmimCl) with metal chlorides like FeCl3 or AlCl3, can function as both the catalyst and the solvent in Friedel-Crafts acylation reactions. researchgate.net This approach offers high yields for benzophenone derivatives, short reaction times, and the potential for recycling the ionic liquid, which reduces waste. researchgate.net

Green Solvents: Modern solvents with a better environmental profile are also being explored. Cyclopentyl methyl ether (CPME), for instance, is considered an emerging 'green solvent' and has been used effectively in the synthesis of β-nitro ketones, demonstrating its utility in reactions involving nitro-functionalized compounds. rsc.org

Photo-Induced Synthesis: An innovative and eco-friendly approach involves using solar energy to induce Friedel-Crafts acylations. nih.govresearchgate.netnih.gov This method has been successfully applied to synthesize a variety of oxygen-substituted diaryl ketones from quinones and benzaldehydes. nih.govresearchgate.netnih.gov The use of sunlight as a renewable energy source represents a significant step towards sustainable chemical manufacturing.

| Methodology | Key Features | Advantages | Reference Example |

|---|---|---|---|

| Solvent-Free (Thermal) | Reaction of neat reactants at elevated temperature. | Eliminates solvent waste; often quantitative yields; simple work-up. | Synthesis of 4-phenyl-4-hydroxyquinazolin-2-thiones. rsc.org |

| Ionic Liquids | Acts as both catalyst and solvent. | High activity; recyclable system; reduced waste discharge. | Friedel–Crafts acylation using BmimCl–FeCl3. researchgate.net |

| Solar Photo-Acylation | Uses sunlight as the energy source. | Eco-friendly energy source; good yields for specific substrates. | Synthesis of oxygen-substituted diaryl ketones from quinones. nih.gov |

Atom Economy and Reaction Pathway Design

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org An ideal reaction has an atom economy of 100%, generating no waste byproducts. wikipedia.orglibretexts.org

Reaction Pathway Design: For the synthesis of this compound, the most direct and plausible route is a Friedel-Crafts acylation. This pathway involves the reaction of 1-fluoro-2-nitrobenzene with 4-fluoro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst.

Reaction: 1-fluoro-2-nitrobenzene + 4-fluoro-3-nitrobenzoyl chloride → this compound + HCl

This designed pathway is an electrophilic aromatic substitution, which is a common method for forming carbon-carbon bonds to an aromatic ring. The primary byproduct is hydrochloric acid (HCl), which is the only part of the reactants not incorporated into the final product.

Atom Economy Calculation: The atom economy for this proposed synthesis can be calculated using the molecular weights of the reactants and the desired product. wikipedia.org

| Component | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Desired Product: this compound | C₁₃H₆F₂N₂O₅ | 320.20 |

| Reactant 1: 1-Fluoro-2-nitrobenzene | C₆H₄FNO₂ | 141.10 |

| Reactant 2: 4-Fluoro-3-nitrobenzoyl chloride | C₇H₃ClFNO₃ | 203.56 |

| Total Mass of Reactants | - | 344.66 |

| Atom Economy (%) | (320.20 / 344.66) * 100% = 92.9% |

A calculated atom economy of 92.9% is very high, indicating an efficient reaction pathway in terms of minimizing atomic waste. This contrasts sharply with less atom-economical reactions like the Wittig reaction or the Gabriel synthesis, which generate substantial stoichiometric byproducts. wikipedia.org The design of synthetic routes that favor addition reactions over condensation or substitution reactions that produce significant leaving groups is a fundamental strategy for achieving high atom economy. jocpr.com

Reaction Chemistry and Mechanistic Investigations of Bis 4 Fluoro 3 Nitrophenyl Methanone

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of Bis(4-fluoro-3-nitrophenyl)methanone. This reaction class involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

In this compound, the fluorine atoms serve as excellent leaving groups in SNAr reactions. The reactivity of an aryl halide in an SNAr reaction is significantly enhanced by the presence of electron-withdrawing groups positioned ortho and/or para to the halide. youtube.com In this molecule, each fluorine atom is para to the electron-withdrawing benzoyl group and, more importantly, ortho to a powerful nitro group.

The nitro group activates the ring towards nucleophilic attack through two mechanisms:

Inductive Effect: The strong electron-withdrawing nature of the nitro group polarizes the carbon-fluorine bond, increasing the electrophilicity of the carbon atom attached to the fluorine.

Resonance Effect: The nitro group provides substantial resonance stabilization for the negatively charged intermediate formed during the reaction.

Counterintuitively for many substitution reactions, fluoride (B91410) is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack by the nucleophile, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the ipso-carbon atom (the carbon bearing the fluorine) highly electron-deficient and thus more susceptible to nucleophilic attack. youtube.com

The mechanism of SNAr reactions proceeds through a two-step addition-elimination process, involving a distinct intermediate. The initial attack of a nucleophile on the electron-poor carbon atom bearing the fluorine atom breaks the aromaticity of the ring and forms a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.com

The stability of this complex is critical to the reaction's feasibility. In the case of this compound, the negative charge of the Meisenheimer intermediate is effectively delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. The resonance structures show the negative charge being shared by the aromatic ring carbons and the nitro group, which is a key factor in the high reactivity of the substrate. If multiple nitro groups are present, the intermediate can sometimes be stable enough to be isolated. youtube.com

The kinetics of SNAr reactions involving this compound are typically second-order, with the rate being dependent on the concentrations of both the substrate and the attacking nucleophile. researchgate.net The rate-limiting step is generally the formation of the stabilized Meisenheimer complex. youtube.com

Several factors influence the reaction kinetics, as detailed in the table below. The strong electron-withdrawing character of the nitro groups is the most significant accelerator. The reaction is thermodynamically driven by the formation of a stable product and the displacement of the fluoride ion.

Table 1: Factors Influencing SNAr Kinetics of this compound

| Factor | Influence on Reaction Rate | Rationale |

| Electron-Withdrawing Groups | Increases | The ortho-nitro groups strongly activate the ring for nucleophilic attack by stabilizing the Meisenheimer complex through resonance. masterorganicchemistry.com |

| Leaving Group | F > Cl > Br > I | Fluorine's high electronegativity creates a more electrophilic ipso-carbon, accelerating the rate-determining nucleophilic attack. youtube.com |

| Nucleophile Strength | Increases with nucleophilicity | A more potent nucleophile will attack the electron-deficient ring more rapidly. |

| Solvent | Polar aprotic solvents favored | Solvents like DMSO or DMF can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, enhancing its reactivity. nih.gov |

Transformations of the Nitro Aromatic Moieties

Beyond SNAr reactions, the nitro groups themselves can be chemically transformed, providing pathways to new and functionally diverse molecules.

The nitro groups of this compound can be chemoselectively reduced to primary amines to form Bis(4-fluoro-3-aminophenyl)methanone. This transformation is a pivotal step in synthetic chemistry as it converts the electron-withdrawing nitro groups into electron-donating amino groups, fundamentally altering the molecule's chemical properties. The resulting aromatic diamines are important monomers for the synthesis of high-performance polymers.

Various reagents can achieve this reduction, with the choice of reagent allowing for control over the reaction's selectivity and functional group tolerance. Electrochemical methods have also been developed for the reduction of nitroarenes, offering a scalable and sustainable alternative. acs.org

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/Method | Conditions | Comments |

| H₂/Pd, Pt, or Ni | Catalytic hydrogenation | A common and clean method, but may also reduce other functional groups. |

| Fe, Sn, or Zn in acid | Metal/acid reduction | Classic method; often used in laboratory settings. |

| Tin(II) Chloride (SnCl₂) | Acidic or neutral conditions | A milder reducing agent, often showing good chemoselectivity. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A useful reagent for the selective reduction of nitro groups in the presence of other reducible functionalities. |

| Electrochemical Reduction | Divided cell, specific cathode | A green chemistry approach that can be scaled for industrial production. acs.org |

While this compound itself is not typically a direct precursor for heterocyclic rings, its derivatives are highly valuable for this purpose. The key derivative is the diamine, Bis(4-fluoro-3-aminophenyl)methanone, obtained from the reduction of the nitro groups as described previously.

This diamine possesses ortho-fluoroamine functionalities on both rings. This arrangement is a classic precursor for the synthesis of fused heterocyclic systems. For example, reaction of the diamine with appropriate reagents can lead to the formation of polymers containing benzoxazole (B165842) rings, which are known for their exceptional thermal and chemical stability. The formation of such heterocyclic structures is a common strategy in the development of advanced materials. Nitrophenyl-containing compounds are also used as building blocks in the synthesis of various heterocyclic systems, such as tetrahydroisoquinolines. nih.gov

Nitrite (B80452) Exchange Reactions

The presence of a nitro group on the aromatic ring of this compound opens up the possibility of nitrite exchange reactions. This type of reaction typically involves the nucleophilic displacement of the nitrite group. nih.gov The efficiency of such a displacement is influenced by the nature of the nucleophile and the electronic properties of the substrate. nih.gov

In related allylic nitro compounds, the release of nitrite has been observed through substitution by suitable nucleophiles. nih.gov For instance, the reaction of an allylic nitro compound with the biologically relevant nucleophile L-cysteine resulted in quantitative yields of nitrite under neutral and basic conditions, highlighting the role of the thiolate ion in the displacement. nih.gov The rate and extent of nitrite release are also affected by steric factors at the carbon bearing the nitro group. nih.gov

While direct studies on this compound are not extensively detailed in the provided context, the general principles of nucleophilic aromatic substitution (SNAr) are highly relevant. The two nitro groups in a related compound, 4,5-difluoro-1,2-dinitrobenzene, activate the adjacent halogen atoms for sequential nucleophilic displacement by anions such as phenoxide and thiolate. nih.gov This suggests that the nitro groups in this compound would similarly activate the aromatic ring, making it susceptible to nucleophilic attack, which could potentially lead to nitrite displacement under appropriate conditions. nih.gov

The following table summarizes the effect of nucleophiles on nitrite release in a model allylic nitro compound, which provides insight into the potential reactivity of this compound in similar reactions.

Table 1: Nucleophile-Induced Nitrite Release

| Nucleophile | Conditions | Nitrite Yield |

| L-cysteine | pH 7.0 and 8.7, 5 min | Quantitative |

| L-cysteine | pH 4.6, 5 min | 1% |

| Other amino acids | pH 7.4 | < 10% |

Data derived from studies on a model allylic nitro compound. nih.gov

Reactivity of the Central Ketone Functional Group

The central ketone in this compound is a key site for a variety of chemical transformations. Its reactivity is significantly influenced by the two flanking aromatic rings, which are both substituted with electron-withdrawing fluoro and nitro groups.

The carbonyl carbon of the ketone is electrophilic and thus susceptible to attack by nucleophiles. This initial nucleophilic addition can be followed by a range of subsequent transformations. The electron-withdrawing nature of the nitro and fluoro substituents on the phenyl rings enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzophenone (B1666685).

While specific studies on this compound are not detailed, general reactions of ketones provide a framework for its expected reactivity. For instance, ketones can react with enolates in aldol-type condensation reactions. youtube.com In a related context, ketones with a 2-nitrophenyl group at the α-position can undergo intramolecular reactions where the enolate attacks the nitro group to form nitrones. nih.gov

Furthermore, the reaction of bis(p-nitrophenyl)-ketone with 4-pyrone and 4-pyridone derivatives has been studied, indicating the ketone's ability to participate in condensation reactions. nih.gov The Corey-Chaykovsky epoxidation is another example of a nucleophilic addition to ketones, where a sulfur ylide attacks the carbonyl to form an epoxide. mdpi.com The enantioselectivity of this reaction can be high for various aryl methyl ketones, although it is sensitive to the substitution pattern on the aromatic ring. mdpi.com

Olefination reactions transform the carbonyl group of a ketone into a carbon-carbon double bond. A prominent example is the Wittig reaction, which involves the reaction of the ketone with a phosphonium (B103445) ylide. Aromatic ketones can be converted into the corresponding halo- or dihaloalkenes under mild conditions and in good yields. rsc.org

Condensation reactions of aldehydes and ketones with active methylene (B1212753) compounds, such as those derived from carboxylic acid derivatives or nitroalkanes, also lead to the formation of alkenes. youtube.com These reactions are often catalyzed by acids or bases and are well-suited for large-scale preparations as they typically produce water as the only byproduct. youtube.com

While direct gem-difluoroolefination of this compound is not explicitly described, methods for the trifluoromethylation and subsequent transformation of related compounds exist. For example, difluoro enol silyl (B83357) ethers, which can be derived from trifluoromethyl ketones, undergo electrophilic fluoroalkylation and arylation. acs.org

The O-trifluoromethylation of ketones is a reaction that introduces a trifluoromethoxy (OCF₃) group, leading to the formation of alkenyl trifluoromethyl ethers. rsc.orgrsc.orgresearchgate.net This transformation is significant as the OCF₃ group is a valuable moiety in medicinal and materials chemistry. researchgate.net

An unprecedented O-trifluoromethylation of ketones has been achieved using chloro(phenyl)trifluoromethyl-λ³-iodane (CPTFI). researchgate.net This method is applicable to a wide range of aromatic, aliphatic, and cyclic ketones. researchgate.net The reaction is particularly effective for acetophenone (B1666503) derivatives bearing electron-donating groups, affording the corresponding alkenyl trifluoromethyl ethers in good to high yields. rsc.orgrsc.org However, for ketones with electron-withdrawing groups, the reaction may require modified conditions such as increased concentration, prolonged reaction time, or a higher amount of Lewis acid catalyst like AlCl₃ to achieve good yields. rsc.org

Given that this compound contains strong electron-withdrawing groups, its direct O-trifluoromethylation would likely be challenging and require optimized conditions. The mechanism involves the activation of the ketone by a Lewis acid, followed by attack of the trifluoromethylating agent. rsc.orgrsc.org

Table 2: O-Trifluoromethylation of Acetophenone Derivatives

| Substituent on Phenyl Ring | Yield of Alkenyl Trifluoromethyl Ether |

| Electron-donating groups (e.g., Ph, iPr, MeO) | 67–90% |

| Electron-withdrawing groups | Moderate to good (with modified conditions) |

Data derived from studies on various acetophenone derivatives. rsc.org

Electrophilic Aromatic Substitution (EAS) Potential and Selectivity

The aromatic rings of this compound are strongly deactivated towards electrophilic aromatic substitution (EAS) reactions. numberanalytics.commasterorganicchemistry.com This deactivation is a consequence of the powerful electron-withdrawing effects of the nitro groups and the fluorine atoms. numberanalytics.commasterorganicchemistry.com The carbonyl group of the central methanone (B1245722) bridge also contributes to this deactivation. masterorganicchemistry.com

Deactivating groups decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.com The nitro group is a particularly strong deactivating group. numberanalytics.com As a result, EAS reactions on this compound, such as nitration or halogenation, would require harsh reaction conditions, including strong electrophiles and high temperatures. numberanalytics.com

In terms of selectivity, deactivating groups that withdraw electrons via induction and resonance (like the nitro group) are typically meta-directors. researchgate.net Therefore, if an EAS reaction were to occur on the aromatic rings of this compound, the incoming electrophile would be directed to the position meta to the nitro group. The fluorine atom, although deactivating, is an ortho, para-director. However, the directing effect of the more strongly deactivating nitro group would likely dominate. masterorganicchemistry.com

The nitration of nitrobenzene (B124822), a classic example of EAS on a deactivated ring, requires forcing conditions and yields primarily the meta-dinitrobenzene product. numberanalytics.comresearchgate.net This provides a model for the expected reactivity and selectivity of this compound in EAS reactions.

Radical and Photochemical Reaction Pathways

The presence of nitroaromatic and ketone functionalities in this compound suggests a rich potential for radical and photochemical reactions.

Nitroaromatic compounds are known to undergo photochemical reactions, often initiated by the absorption of UV light. researchgate.netresearchgate.net The photochemistry of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) has been studied in various solvents, with degradation often following first-order kinetics. researchgate.net The orientation of the nitro group relative to the aromatic ring can significantly influence the photoreactivity. researchgate.net For some nitroaromatic compounds, photolysis can lead to the formation of nitrous acid. researchgate.net

The ketone carbonyl group can also undergo photochemical reactions upon exposure to light, typically in the 230-330 nm range. scribd.com This can lead to Norrish Type I cleavage, involving the fragmentation of the C-C bond adjacent to the carbonyl, or Norrish Type II cleavage, which involves intramolecular hydrogen abstraction. scribd.com Aryl ketones can also participate in photoreduction and other rearrangements. scribd.com

The combination of these two photoactive groups in one molecule could lead to complex photochemical behavior. For example, aryl nitro groups in an excited state are known to be capable of abstracting benzylic C-H protons. mdpi.com Furthermore, the photolysis of 4-fluoro-3-nitrophenyl azide, a related compound, leads to the formation of a highly reactive nitrene intermediate, which can then covalently bind to other molecules. nih.gov This highlights the potential for photoinduced covalent modification reactions involving the nitroaromatic moiety of this compound.

Photoinduced Transformations and Nitrene Insertion Reactions

No specific studies on the photoinduced transformations of this compound have been found. Generally, aromatic nitro compounds are known to undergo photochemical reactions. The presence of two nitro-phenyl groups suggests potential for complex photochemical behavior, including the possibility of generating nitrene intermediates upon irradiation. Aryl nitrenes are highly reactive species known to undergo various reactions, including insertion into C-H and N-H bonds. However, without specific experimental data for this compound, any discussion remains speculative.

Radical Nitration and other Radical-Mediated Reactions

There is no available literature on the radical nitration or other radical-mediated reactions of this compound. The electron-withdrawing nature of the fluoro and nitro groups, as well as the ketone functionality, would influence the susceptibility of the aromatic rings to radical attack, but specific outcomes and mechanisms have not been reported.

Mechanistic Elucidation through Kinetic Isotope Effects

Mechanistic studies employing kinetic isotope effects (KIEs) provide valuable insights into reaction pathways by identifying rate-determining steps. Such studies have been conducted on structurally related compounds, for instance, to probe elimination reactions. However, no research has been published that applies KIE analysis to the reactions of this compound. Consequently, there is no experimental data to present in tabular or narrative form regarding the mechanistic details of its reactions.

Advanced Spectroscopic and Structural Elucidation of Bis 4 Fluoro 3 Nitrophenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural analysis of Bis(4-fluoro-3-nitrophenyl)methanone. The inherent symmetry of the molecule, which possesses two identical substituted phenyl rings, simplifies the spectra but necessitates advanced techniques for unambiguous signal assignment.

Multidimensional NMR for Complete Structural Assignment

While a standard one-dimensional (1D) ¹H NMR spectrum of this compound would show a complex multiplet system for the aromatic protons, and the ¹³C NMR would display a limited number of signals due to molecular symmetry, complete and unambiguous assignment requires multidimensional NMR techniques. researchgate.net Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for mapping the connectivity within the molecule.

COSY: This experiment would reveal the coupling relationships between adjacent protons on the phenyl rings, helping to trace the spin systems.

HSQC: This would correlate each proton signal with the directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.

HMBC: This is crucial for identifying the quaternary carbons, including the carbonyl carbon and the carbons attached to the fluorine and nitro groups, by detecting long-range couplings (2-3 bonds) between protons and carbons. researchgate.net For instance, correlations from the protons on the phenyl rings to the carbonyl carbon (~195 ppm) would confirm the benzophenone (B1666685) core structure.

Table 1: Expected Multidimensional NMR Correlations for this compound This is an interactive data table. Click on the headers to sort.

| Proton (¹H) | Expected ¹H-¹H COSY Correlations | Expected ¹H-¹³C HMBC Correlations (to Quaternary Carbons) |

|---|---|---|

| H-2/H-2' | H-6/H-6' | C=O, C-1/C-1', C-3/C-3' |

| H-5/H-5' | H-6/H-6' | C=O, C-1/C-1', C-3/C-3', C-4/C-4' |

Solid-State NMR for Conformational Analysis and Polymorphism

Solid-State NMR (ssNMR) is a vital technique for investigating the molecular conformation and packing of this compound in its crystalline form. nih.govresearchgate.net Unlike in solution where molecules tumble rapidly, in the solid state, the molecular conformation is fixed. The conformation of diaryl ketones is defined by the torsion angles of the phenyl rings relative to the plane of the carbonyl group. These angles are influenced by steric hindrance and crystal packing forces. acs.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, can be readily detected by ssNMR. Different polymorphs will exhibit distinct ¹³C and ¹⁹F chemical shifts due to variations in the local electronic environment and intermolecular interactions in the crystal lattice. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples. nih.gov A doubling of resonances in the ssNMR spectrum can indicate the presence of multiple, distinct molecules in the crystallographic asymmetric unit or conformational disorder. nih.gov

Fluorine-19 NMR for Electronic Environment Analysis

Fluorine-19 NMR is an exceptionally sensitive and informative technique for analyzing fluorine-containing compounds like this compound. aiinmr.com The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it easy to detect. wikipedia.org Furthermore, the ¹⁹F chemical shift is highly sensitive to the electronic environment, spanning a very wide range (approx. 800 ppm), which minimizes the likelihood of signal overlap. wikipedia.orgazom.com

Table 2: Predicted ¹⁹F NMR Data for this compound This is an interactive data table. Click on the headers to sort.

| Parameter | Predicted Value | Rationale |

|---|---|---|

| Chemical Shift (δ) | -110 to -130 ppm | The fluorine is on an aromatic ring, influenced by electron-withdrawing nitro and carbonyl groups. Aromatic fluorine typically resonates between -100 and -140 ppm. azom.com |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and are useful for identifying functional groups.

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound is dominated by bands corresponding to its key functional groups. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of these vibrational modes. nih.gov

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, typically between 1650 and 1670 cm⁻¹. The conjugation with two aromatic rings slightly lowers the frequency compared to a simple aliphatic ketone. researchgate.net This band would also be present, though potentially weaker, in the Raman spectrum.

Nitro (NO₂) Stretches: Two distinct and strong absorption bands are characteristic of the nitro group: the asymmetric stretch (νas) typically appears around 1520-1560 cm⁻¹ and the symmetric stretch (νs) around 1335-1365 cm⁻¹. nih.gov

Carbon-Fluorine (C-F) Stretch: A strong absorption band for the C-F stretch is expected in the range of 1200-1280 cm⁻¹.

Aromatic Ring Modes: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to several bands in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations appear between 700 and 900 cm⁻¹, and their pattern can be indicative of the substitution pattern on the benzene (B151609) ring.

Table 3: Key Vibrational Modes for this compound This is an interactive data table. Click on the headers to sort.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Carbonyl (C=O) Stretch | 1650 - 1670 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1335 - 1365 | Strong |

In Situ Monitoring of Reaction Intermediates

In situ vibrational spectroscopy, particularly IR or Raman, is a powerful process analytical technology (PAT) tool that could be used to monitor the synthesis of this compound in real-time. For instance, in a potential synthesis via a Friedel-Crafts acylation reaction between 1-fluoro-2-nitrobenzene (B31998) and a suitable acylating agent, an IR probe inserted directly into the reaction vessel could track the progress of the reaction.

The concentration of the starting material, 1-fluoro-2-nitrobenzene, would be observed to decrease over time by monitoring its characteristic spectral features. Concurrently, the formation of the product, this compound, would be evidenced by the emergence and growth of its unique carbonyl (C=O) absorption band around 1660 cm⁻¹. researchgate.net This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and detection of any potential reaction intermediates or by-products.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of organic compounds. In the case of this compound, HRMS provides not only the exact mass of the molecular ion, confirming its elemental composition, but also detailed information about its fragmentation pathways.

Elucidation of Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer, typically using techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), can be predicted to occur through several characteristic pathways based on its structure. The primary fragmentation points are likely the weaker bonds, such as the carbonyl C-C bonds and the C-N bonds of the nitro groups.

A plausible fragmentation pathway would initiate with the cleavage of the molecule at the central carbonyl group. This can lead to the formation of a 4-fluoro-3-nitrophenylcarbonyl cation and a 4-fluoro-3-nitrophenyl radical, or vice versa. Subsequent fragmentation of the 4-fluoro-3-nitrophenylcarbonyl cation would likely involve the loss of carbon monoxide (CO), a common fragmentation for carbonyl-containing ions.

Another significant fragmentation route involves the nitro groups. The loss of a nitro radical (•NO2) or nitrous oxide (N2O) from the molecular ion or fragment ions is a common pathway for nitroaromatic compounds. High-resolution mass spectrometry allows for the differentiation of ions with the same nominal mass, which is crucial for unambiguously identifying fragment structures. researchgate.net For instance, the exact mass measurement can distinguish between different potential fragments that may arise from complex rearrangements. nih.gov

Below is a table illustrating a hypothetical, yet chemically reasonable, fragmentation pathway for this compound as would be determined by HRMS.

| m/z (calculated) | Proposed Fragment Ion | Formula | Fragmentation Step |

| 294.0241 | [M]+• | C13H6F2N2O5 | Molecular Ion |

| 248.0282 | [M - NO2]+ | C13H6F2NO3 | Loss of a nitro radical |

| 169.0101 | [C7H3FNO2]+ | C7H3FNO2 | Cleavage of the carbonyl bridge |

| 141.0152 | [C7H3FN]+ | C7H3FN | Loss of CO from [C7H3FNO2]+ |

| 125.0203 | [C6H3FN]+ | C6H3FN | Loss of O from [C7H3FNO2]+ |

This table is an illustrative example of potential fragmentation data.

Identification of Reaction Byproducts and Intermediates

During the synthesis of this compound, various byproducts and reaction intermediates may be formed. HRMS is a powerful technique for their identification, even at trace levels. researchgate.net For example, in a synthetic route involving the Friedel-Crafts acylation of fluoronitrobenzene, potential byproducts could include isomers with different substitution patterns or incompletely reacted starting materials.

By analyzing the reaction mixture at different time points with techniques like LC-HRMS, it is possible to identify the molecular formulas of these minor components with high accuracy. The fragmentation patterns of these byproducts can then be compared to that of the main product to elucidate their structures. This information is vital for optimizing reaction conditions to maximize the yield of the desired product and minimize impurities.

X-ray Crystallography and Solid-State Analysis

The solid-state structure of this compound, as would be determined by X-ray crystallography, reveals the precise three-dimensional arrangement of the molecules in the crystal lattice. This analysis provides invaluable information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Below is a table of hypothetical crystallographic data for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.2 |

| b (Å) | 10.3 |

| c (Å) | 19.7 |

| β (°) | 99.5 |

| Volume (ų) | 1435 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

This table is an illustrative example of potential crystallographic data.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be dominated by a combination of weak intermolecular forces. The nitro groups are potent hydrogen bond acceptors, likely forming C-H···O hydrogen bonds with the aromatic protons of neighboring molecules. researchgate.net

The presence of fluorine atoms introduces the possibility of halogen bonding. nih.gov While fluorine is the least polarizable halogen, C-H···F interactions can still play a significant role in directing the crystal packing. rsc.org Furthermore, attractive interactions between fluorine atoms on adjacent molecules might also be observed. mdpi.com

The aromatic phenyl rings are expected to participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align in an offset or face-to-face manner. rsc.org Additionally, interactions between the electron-deficient nitro groups and the electron-rich π systems of the phenyl rings (nitro-π interactions) could further stabilize the crystal structure. researchgate.net

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon in organic molecules. Different polymorphs of this compound could exhibit distinct physical properties, such as melting point, solubility, and stability. The formation of a particular polymorph can be influenced by crystallization conditions like solvent, temperature, and cooling rate.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the transitions that can occur upon absorption of ultraviolet or visible light. For complex aromatic ketones like this compound, the UV-Vis spectrum is typically characterized by multiple absorption bands corresponding to different electronic transitions within the molecule. The positions, intensities, and shapes of these bands are sensitive to the molecular structure, the nature of the substituents, and the solvent environment.

General studies on substituted benzophenones reveal that the parent molecule, benzophenone, typically exhibits two main absorption regions. mdpi.comresearchgate.net A strong band is observed at lower wavelengths (around 250 nm), which is assigned to a π → π* transition, primarily associated with the aromatic rings. mdpi.comresearchgate.net A weaker, longer-wavelength band (around 330-360 nm) is attributed to the n → π* transition of the carbonyl group's non-bonding electrons. mdpi.comresearchgate.netpolymerinnovationblog.com The presence of substituents on the phenyl rings can significantly alter this spectral profile.

Correlation of Electronic Transitions with Molecular Structure

In this compound, the core structure is a benzophenone moiety symmetrically substituted with both fluoro and nitro groups on each phenyl ring. These substituents have opposing electronic effects that profoundly influence the electronic transitions.

Nitro Group (NO₂): The nitro group is a very strong electron-withdrawing group, both through resonance (-M) and induction (-I). chemrxiv.org It significantly lowers the energy of the π* molecular orbitals and can introduce new charge-transfer (CT) transitions.

Carbonyl Group (C=O): The carbonyl group acts as the primary chromophore responsible for the n → π* transition. mdpi.com Its electronic properties are modulated by the attached substituted phenyl rings.

The combination of these groups in this compound leads to a complex interplay of electronic effects. The strong electron-withdrawing nitro groups are expected to cause a significant bathochromic (red) shift of the π → π* absorption bands compared to unsubstituted benzophenone. This is due to the stabilization of the excited state through extended conjugation and charge delocalization. Furthermore, the presence of both an electron-donating atom (the oxygen of the carbonyl) and strong electron-withdrawing nitro groups can give rise to intramolecular charge-transfer (ICT) character in the electronic transitions, where electron density shifts from the carbonyl region towards the nitrophenyl rings upon excitation.

Theoretical studies on related molecules, such as para-nitroaniline, which also possesses electron-donating and withdrawing groups, show that the first absorption band involves HOMO→LUMO π→π* transitions with significant charge transfer character. chemrxiv.org A similar phenomenon would be anticipated for this compound.

Absorption Characteristics and Chromophore Behavior

The n → π* transition, which is formally forbidden and thus weak in symmetrical ketones, is expected to be observable in the near-UV region. The energy of this transition is highly sensitive to the solvent polarity. In polar solvents, the non-bonding electrons of the carbonyl oxygen are stabilized by hydrogen bonding or dipole-dipole interactions, which increases the energy required for the n → π* transition, leading to a hypsochromic (blue) shift. mdpi.com

Conversely, the π → π* transitions typically undergo a bathochromic (red) shift in polar solvents. This is because the excited state of a π → π* transition is generally more polar than the ground state, and is therefore better stabilized by a polar solvent. mdpi.com For molecules with strong intramolecular charge-transfer character, this solvatochromic effect can be particularly pronounced.

While specific experimental data for this compound is not available in the cited literature, the expected UV-Vis absorption characteristics can be summarized based on the behavior of related substituted benzophenones. mdpi.comresearchgate.net

Table 1: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Expected Wavelength Range (nm) | Characteristics |

| π → π | 260 - 320 | High intensity (large ε), bathochromic shift with increasing solvent polarity. Likely possesses significant intramolecular charge-transfer (ICT) character. |

| n → π | 340 - 400 | Low intensity (small ε), hypsochromic shift with increasing solvent polarity. May be obscured by the more intense π → π* band. |

Note: The values in this table are estimations based on general principles of electronic spectroscopy and data from related compounds. mdpi.comchemrxiv.org Experimental verification is required for accurate determination.

The photophysical properties, such as fluorescence and phosphorescence, are also dictated by the nature of the electronic states. Benzophenone itself is known for its efficient intersystem crossing from the first excited singlet state (S₁) to the first triplet state (T₁), resulting in strong phosphorescence and very weak fluorescence. bgsu.edu The presence of heavy atoms like halogens can further enhance the rate of intersystem crossing. However, nitroaromatic compounds often exhibit rapid non-radiative decay pathways, which can quench both fluorescence and phosphorescence. Therefore, it is anticipated that this compound would likely be a weakly luminescent or non-luminescent compound due to efficient deactivation of its excited states promoted by the nitro groups.

Computational Chemistry and Theoretical Studies of Bis 4 Fluoro 3 Nitrophenyl Methanone

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental tools for predicting the geometry, electronic properties, and reactivity of molecules. nanobioletters.com Methods like DFT, often using hybrid functionals such as B3LYP with various basis sets (e.g., 6-311G(d,p)), are widely used to perform geometry optimization and calculate molecular properties. researchgate.nettandfonline.com For a molecule like Bis(4-fluoro-3-nitrophenyl)methanone, these calculations provide a foundational understanding of its three-dimensional structure and the distribution of electrons within it.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. youtube.com

For this compound, the presence of two strongly electron-withdrawing nitro groups (NO₂) and two electronegative fluorine atoms would significantly influence its electronic structure. It is predicted that:

Both the HOMO and LUMO energy levels would be lowered compared to unsubstituted benzophenone (B1666685).

The HOMO would likely be distributed across the two phenyl rings, with some contribution from the carbonyl oxygen's lone pairs.

The LUMO is expected to be predominantly localized on the nitro groups and the carbon atoms of the aromatic rings, reflecting their electron-accepting nature.

A relatively small HOMO-LUMO gap is anticipated, suggesting higher reactivity. For instance, a study on a related complex, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), calculated a HOMO-LUMO gap of 4.21 eV, indicating that charge transfer can readily occur within the molecule. nanobioletters.com

Table 1: Representative Frontier Orbital Energies and Properties of an Analogous Nitroaromatic Compound

| Parameter | Value (eV) |

| EHOMO | -7.03 |

| ELUMO | -2.82 |

| Energy gap (ΔE) | 4.21 |

| Ionization Potential (I) | 7.03 |

| Electron Affinity (A) | 2.82 |

| Data derived from a study on a similar complex to illustrate typical values. nanobioletters.com |

Charge Distribution and Electrostatic Potential Surfaces (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of negative potential (typically colored red or yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

In this compound, the MEP surface would be expected to show:

Intense Negative Potential: Concentrated around the oxygen atoms of the central carbonyl group and the two nitro groups. These areas represent the most likely sites for interaction with electrophiles.

Positive Potential: Located around the hydrogen atoms of the phenyl rings.

Electron-Deficient Ring System: The aromatic rings, influenced by the strong electron-withdrawing effect of the nitro groups, would exhibit a generally positive potential, making them susceptible to nucleophilic attack. researchgate.net The carbon atoms bonded to the fluorine atoms are also expected to be electrophilic centers.

Conformational Analysis and Energetic Minima

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule, known as its energetic minimum. libretexts.org For diaryl ketones like this compound, the primary degrees of freedom are the torsional (dihedral) angles of the two phenyl rings relative to the plane of the central carbonyl group.

Due to significant steric hindrance between the ortho-nitro groups on each ring, the molecule is highly unlikely to be planar. unibas.it Computational modeling would predict a twisted conformation as the global energy minimum. nih.gov In this stable conformation, the two (4-fluoro-3-nitrophenyl) groups are rotated out of the plane of the carbonyl group to minimize steric repulsion. This non-planar structure is a common feature of substituted benzophenones and is crucial for understanding its packing in the solid state and its interaction with other molecules.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies. acs.org This provides deep insight into why certain reactions are favored over others.

Prediction of Reactivity and Regioselectivity

The electronic structure of this compound strongly suggests that it is highly susceptible to nucleophilic aromatic substitution (SNAr) . pressbooks.pub The presence of powerful electron-withdrawing nitro groups ortho and para to the fluorine atoms activates the ring for nucleophilic attack. libretexts.org

Reactivity: The molecule is predicted to be highly reactive towards nucleophiles. The addition of a nucleophile to the electron-deficient aromatic ring is typically the rate-limiting step in SNAr reactions. nih.gov

Regioselectivity: The most probable site for nucleophilic attack is the carbon atom attached to the fluorine leaving group (the C4 position). The fluorine atom is a good leaving group in activated aromatic systems. The intermediate formed upon nucleophilic attack, a Meisenheimer complex, is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitro groups. libretexts.org The central carbonyl group also acts as an electrophilic site, but SNAr at the ring is often the dominant pathway for such activated systems.

Solvation Effects on Reaction Mechanisms

While gas-phase calculations provide a fundamental understanding, reactions in solution can be significantly influenced by the solvent. orientjchem.org Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent on reaction pathways. researchgate.net

For reactions involving this compound, particularly the SNAr mechanism, solvation would play a critical role:

Stabilization of Charged Species: Polar solvents are expected to stabilize the charged nucleophile and the negatively charged Meisenheimer intermediate, as well as the leaving fluoride (B91410) ion. This stabilization can lower the activation energy of the reaction and increase the reaction rate. researchgate.net

Based on the available information, a detailed article on the computational chemistry and theoretical studies of this compound cannot be generated.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's strict outline and content requirements. Further research on this specific compound would be necessary to generate the requested data.

Applications in Advanced Materials and Chemical Synthesis

Role as a Monomer in Polymer Chemistry